molecular formula C14H18N4O2 B11147861 N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11147861
M. Wt: 274.32 g/mol
InChI Key: IDBCBPRBFXXGSH-UHFFFAOYSA-N
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Description

N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound featuring a 1,2,3-benzotriazin-4(3H)-one core linked to a butanamide chain substituted with an isopropyl group. The benzotriazinone moiety is a heterocyclic aromatic system known for its electron-deficient properties, which contribute to its reactivity in chemical and biological contexts. The amide and isopropyl substituents enhance solubility and modulate steric effects, distinguishing it from structurally related organophosphates and aromatic derivatives.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylbutanamide

InChI

InChI=1S/C14H18N4O2/c1-10(2)15-13(19)8-5-9-18-14(20)11-6-3-4-7-12(11)16-17-18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19)

InChI Key

IDBCBPRBFXXGSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The benzotriazinone core is a shared feature among several compounds, but substituents and functional groups dictate their divergent properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Toxicity
N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide Not provided C₁₄H₁₈N₄O₂ (estimated) 274 (estimated) Benzotriazinone, amide, isopropyl Potential pharmaceutical use (speculative)
Azinphos-methyl 86-50-0 C₁₀H₁₂N₃O₃PS₂ 317.3 Benzotriazinone, phosphorodithioate ester Insecticide; hazardous
Example 53 (fluorinated benzamide derivative) Not provided C₂₉H₂₂F₂N₆O₃ (estimated) 589.1 (M+1) Benzamide, chromenone, fluorophenyl Pharmaceutical candidate (speculative)
Key Observations:
  • Benzotriazinone Core: Present in all three compounds, enabling π-π stacking interactions and hydrogen bonding.
  • Example 53’s fluorophenyl and chromenone groups suggest enhanced lipophilicity and bioactivity in medicinal chemistry contexts .

Physicochemical Properties

  • Molecular Weight : The target compound (274 g/mol) is smaller than Azinphos-methyl (317 g/mol) and Example 53 (589 g/mol), suggesting better bioavailability.
  • Melting Point: Example 53 exhibits a melting point of 175–178°C , while data for the target compound is unavailable. Organophosphates like Azinphos-methyl are typically liquids or low-melting solids due to their ester groups.

Research Findings and Implications

Role of the Benzotriazinone Moiety

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is critical for:

  • Electrophilic Reactivity : Participates in nucleophilic substitution reactions, as seen in Azinphos-methyl’s synthesis .
  • Biological Activity: Modulates interactions with enzymes or receptors, though outcomes depend on substituents (e.g., insecticides vs.

Impact of Substituents

  • Amide vs. Phosphate Esters : The amide group in the target compound improves hydrolytic stability compared to Azinphos-methyl’s phosphate ester, which is prone to degradation .
  • Fluorine and Chromenone in Example 53: These groups likely enhance binding to hydrophobic pockets in biological targets, a strategy common in kinase inhibitor design .

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